molecular formula C9H15F2N B13479383 7,7-Difluorodecahydroisoquinoline

7,7-Difluorodecahydroisoquinoline

Cat. No.: B13479383
M. Wt: 175.22 g/mol
InChI Key: RWWBARAFFJQUGW-UHFFFAOYSA-N
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Description

7,7-Difluorodecahydroisoquinoline is a fluorinated derivative of isoquinoline, a bicyclic compound consisting of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluorodecahydroisoquinoline typically involves the fluorination of decahydroisoquinoline. One common method is the nucleophilic substitution of hydrogen atoms with fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain high-purity compounds suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 7,7-Difluorodecahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7,7-Difluorodecahydroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Difluorodecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This results in the inhibition or modulation of the target’s activity, leading to the desired biological effects .

Comparison with Similar Compounds

  • 7-Fluoro-4-chloroquinoline
  • 6,7-Difluoro-5,8-dichloroquinoline
  • 7-Fluoro-5,6,8-trichloroquinoline

Comparison: Compared to other fluorinated quinolines, 7,7-Difluorodecahydroisoquinoline is unique due to its fully saturated structure, which provides greater chemical stability and resistance to metabolic degradation. This makes it a promising candidate for applications requiring long-lasting and stable compounds .

Properties

Molecular Formula

C9H15F2N

Molecular Weight

175.22 g/mol

IUPAC Name

7,7-difluoro-2,3,4,4a,5,6,8,8a-octahydro-1H-isoquinoline

InChI

InChI=1S/C9H15F2N/c10-9(11)3-1-7-2-4-12-6-8(7)5-9/h7-8,12H,1-6H2

InChI Key

RWWBARAFFJQUGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2C1CCNC2)(F)F

Origin of Product

United States

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